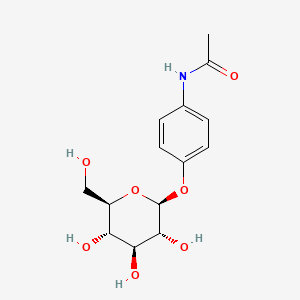
C6H9NO.C19H20O5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C6H9NO.C19H20O5 is a combination of two distinct chemical entities. The first part, C6H9NO , represents N-Vinylpyrrolidone , a versatile monomer used in various polymerization processes . The second part, C19H20O5 , represents Columbianadin , a natural coumarin derivative found in certain plants
准备方法
Synthetic Routes and Reaction Conditions
N-Vinylpyrrolidone: is typically synthesized through the reaction of 2-pyrrolidone with acetylene in the presence of a catalyst such as potassium hydroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Columbianadin: is extracted from plants like Angelica and Cnidium . The extraction process involves the use of solvents such as methanol , ethyl acetate , and chloroform . The crude extract is then purified using techniques like column chromatography and recrystallization .
Industrial Production Methods
Industrial production of N-Vinylpyrrolidone involves large-scale polymerization processes where the monomer is polymerized to form polyvinylpyrrolidone (PVP), a widely used polymer in pharmaceuticals, cosmetics, and other industries .
Columbianadin: is produced on an industrial scale through the cultivation of Angelica and Cnidium plants, followed by extraction and purification processes. The purified compound is then used in various applications, including pharmaceuticals and traditional medicine .
化学反应分析
Types of Reactions
N-Vinylpyrrolidone: undergoes various polymerization reactions, including free-radical polymerization , anionic polymerization , and cationic polymerization . These reactions are typically carried out in the presence of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide .
Columbianadin: undergoes several chemical reactions, including oxidation , reduction , and substitution . For example, it can be oxidized to form columbianetin , another coumarin derivative with distinct properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like and are used.
Substitution: Various nucleophiles, such as amines and thiols , can be used for substitution reactions.
Major Products
Polyvinylpyrrolidone: from .
Columbianetin: from Columbianadin through oxidation.
科学研究应用
N-Vinylpyrrolidone: and its polymer, polyvinylpyrrolidone , have numerous applications in scientific research:
Chemistry: Used as a stabilizer in the synthesis of nanoparticles and as a component in various polymer blends.
Biology: Employed in cell culture media and as a cryoprotectant.
Medicine: Used in drug delivery systems and as a binder in pharmaceutical tablets.
Industry: Utilized in adhesives, coatings, and personal care products.
Columbianadin: has shown potential in various research areas:
作用机制
N-Vinylpyrrolidone: acts primarily as a monomer in polymerization reactions, forming polyvinylpyrrolidone through the formation of covalent bonds between monomer units .
Columbianadin: exerts its effects through various molecular pathways:
Apoptosis Induction: Modulates caspase-9, caspase-3, Bax, Bcl-2, Bim, and Bid to induce apoptosis in cancer cells.
Necroptosis Induction: Involves RIP-3 and caspase-8 pathways.
Reactive Oxygen Species (ROS) Accumulation: Causes an imbalance in intracellular antioxidant enzymes such as SOD-1, SOD-2, catalase, and GPx-1.
相似化合物的比较
N-Vinylpyrrolidone: can be compared with other vinyl monomers like vinyl acetate and vinyl chloride . Unlike these monomers, N-Vinylpyrrolidone forms a polymer with unique solubility and biocompatibility properties, making it suitable for pharmaceutical and biomedical applications .
Columbianadin: can be compared with other coumarin derivatives like umbelliferone and scopoletin Columbianadin is unique due to its specific molecular structure, which imparts distinct biological activities, including anti-inflammatory and anticancer effects .
Similar Compounds
- Vinyl Acetate
- Vinyl Chloride
- Umbelliferone
- Scopoletin
属性
CAS 编号 |
55247-73-9 |
|---|---|
分子式 |
C25H29NO6 |
分子量 |
439.5 g/mol |
IUPAC 名称 |
1-ethenylpyrrolidin-2-one;2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O5.C6H9NO/c1-11(2)6-19(21)22-10-12(3)15-8-14-7-13-4-5-18(20)24-16(13)9-17(14)23-15;1-2-7-5-3-4-6(7)8/h4-7,9,12,15H,8,10H2,1-3H3;2H,1,3-5H2 |
InChI 键 |
FYGLTXDKUMDSCU-UHFFFAOYSA-N |
规范 SMILES |
CC(COC(=O)C=C(C)C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3.C=CN1CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate](/img/structure/B13767882.png)
![Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite](/img/structure/B13767889.png)
![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide](/img/structure/B13767896.png)

![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)


![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)




